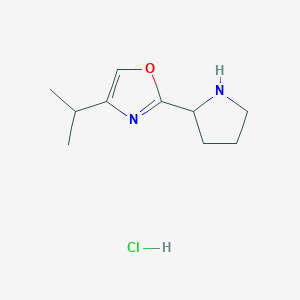
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is a heterocyclic compound that features both an oxazole and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride typically begins with the preparation of the oxazole ring. One common method involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method provides the target compound with high enantiomeric excess and moderate overall yield.
Industrial Production Methods
For industrial production, the synthesis is often scaled up by optimizing each step to ensure high yield and purity. The use of l-Boc-proline as a starting material is common, and the process involves multiple steps including cyclization and deprotection .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of novel catalytic systems for alkene epoxidation.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological macromolecules. The pyrrolidine ring contributes to the stereochemistry and enhances the compound’s ability to interact with enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Known for their role in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct chemical properties.
Uniqueness
4-Isopropyl-2-(pyrrolidin-2-yl)oxazole hydrochloride is unique due to its combination of an oxazole and a pyrrolidine ring, which provides a versatile scaffold for drug discovery. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H17ClN2O |
|---|---|
Molecular Weight |
216.71 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;/h6-8,11H,3-5H2,1-2H3;1H |
InChI Key |
YTWPLDWZTVQEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=COC(=N1)C2CCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















